N-(1,3-BENZOTHIAZOL-2-YL)-N'-(1-NAPHTHYL)UREA

Description

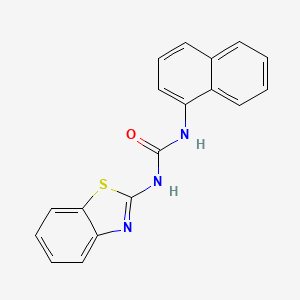

Structure

3D Structure

Properties

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13N3OS/c22-17(21-18-20-15-9-3-4-11-16(15)23-18)19-14-10-5-7-12-6-1-2-8-13(12)14/h1-11H,(H2,19,20,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKGUWXHDDVUFDQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)NC3=NC4=CC=CC=C4S3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26135-13-7 | |

| Record name | N-(1,3-BENZOTHIAZOL-2-YL)-N'-(1-NAPHTHYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N 1,3 Benzothiazol 2 Yl N 1 Naphthyl Urea and Its Derivatives

Conventional Synthetic Approaches

Traditional methods for synthesizing benzothiazolyl ureas have long been established, providing reliable and well-understood routes to the target compounds. These approaches typically involve the stepwise construction of the urea (B33335) linkage between the two key heterocyclic and aromatic moieties.

Reaction of 2-Aminobenzothiazole (B30445) with Isocyanates

The most direct and widely employed method for the synthesis of N-(1,3-benzothiazol-2-yl)-N'-(1-naphthyl)urea is the reaction between 2-aminobenzothiazole and 1-naphthyl isocyanate. nih.gov This reaction is a classic example of nucleophilic addition. The exocyclic amino group of 2-aminobenzothiazole acts as a nucleophile, attacking the electrophilic carbonyl carbon of the isocyanate group.

The reaction is typically carried out in an inert solvent, such as dioxane, tetrahydrofuran (B95107) (THF), or dichloromethane, often at room temperature or with gentle heating to drive the reaction to completion. nih.gov The process is generally high-yielding and straightforward, making it a preferred route for generating a wide array of N,N'-disubstituted ureas. The versatility of this method allows for the synthesis of a diverse library of derivatives by simply varying the substituted isocyanate. nih.govsemanticscholar.org

Coupling Reactions Involving Naphthyl Moieties

Alternative strategies involve coupling a naphthyl-containing precursor to the benzothiazole (B30560) core. While direct reaction with isocyanate is common, other coupling methods can be envisaged. For instance, a synthetic route could involve the reaction of 2-mercaptobenzothiazole (B37678) with a molecule like N-naphthalen-1-yl-ethane-1,2-diamine to form a diamine ligand, which could then be further modified. makhillpublications.co

One-Pot and Multicomponent Synthesis Strategies

To enhance synthetic efficiency and reduce waste from intermediate isolation steps, one-pot and multicomponent reactions are valuable strategies. In the context of this compound, a one-pot synthesis could involve the reaction of 6-bromo-2-aminobenzothiazole with 1,1'-carbonyldiimidazole (B1668759) (CDI) to form an activated carbamate (B1207046) intermediate in situ. nih.govmdpi.com Subsequent addition of an amine, such as a substituted ethylamine, to the reaction mixture yields the desired urea derivative without the need to isolate the intermediate. nih.gov

Multicomponent reactions (MCRs), which combine three or more reactants in a single operation, also offer an elegant pathway. A three-component reaction of 2-aminobenzothiazole, an aldehyde, and 2-naphthol, can be catalyzed by heteropolyacids under ultrasound irradiation to produce aminobenzothiazolomethylnaphthols. researchgate.net While this produces a different scaffold, the principle of combining the benzothiazole and naphthyl moieties in a single, efficient step is a key feature of MCRs.

Advanced and Green Chemistry Techniques in Synthesis

In line with the principles of green chemistry, modern synthetic methods focus on reducing reaction times, energy consumption, and the use of hazardous materials. mdpi.com Techniques such as microwave-assisted synthesis and advanced catalytic systems are at the forefront of this evolution.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. scielo.brias.ac.in The synthesis of benzothiazole derivatives, including ureas, can be significantly expedited using this technology. consensus.appnih.gov Compared to conventional heating methods, microwave-assisted synthesis often leads to dramatically shorter reaction times, improved yields, and cleaner reaction profiles. tandfonline.com For example, the synthesis of benzothiazole and benzoxazole (B165842) libraries via cyclocondensation reactions is achieved in good to excellent yields under microwave conditions. ias.ac.in This rapid and efficient heating can drive reactions that are sluggish at room temperature, making it a highly attractive method for library synthesis in drug discovery. tandfonline.com

| Method | Typical Reaction Time | Key Advantages | Reference |

|---|---|---|---|

| Conventional Heating | Hours to Days | Well-established, simple setup | nih.gov |

| Microwave-Assisted Synthesis | Minutes | Rapid heating, reduced time, higher yields | consensus.apptandfonline.com |

| Ultrasonic Irradiation | 80-120 minutes | Improved efficiency, can be used in aqueous media | researchgate.net |

Catalyst-Mediated Reactions (e.g., Palladium-Catalyzed C-N Coupling)

Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be difficult or impossible. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming C-N bonds. researchgate.net The first palladium-catalyzed C-N coupling for the synthesis of a phenyl-urea-benzothiazole (phenyl-UBT) was reported from the reaction of benzothiazol-2-ol with phenyl urea. nih.gov This process involved an in-situ C-OH bond activation using a phosphonium (B103445) salt as a catalyst system, resulting in an excellent yield of the product. nih.gov

Ionic Liquid-Mediated Synthesis

The application of ionic liquids in the synthesis of benzothiazole derivatives represents a significant advancement in green chemistry. While a specific procedure for this compound using this method is not extensively detailed, the synthesis of structurally related compounds highlights the potential of this approach. Ionic liquids have been successfully employed as recyclable catalysts and benign reaction media for producing complex molecules incorporating both benzothiazole and naphthyl moieties. thieme-connect.deresearchgate.net

A notable example is the one-pot, three-component condensation reaction of a 2-aminobenzothiazole, an aromatic aldehyde, and β-naphthol, catalyzed by Brønsted acidic ionic liquids such as triethylammonium (B8662869) hydrogen sulfate (B86663) ([Et3NH]HSO4) and 3-methyl-1-sulfonic acid imidazolium (B1220033) chloride ([Msim]Cl). researchgate.net This method offers several advantages, including high yields (often exceeding 90%), short reaction times (5-10 minutes), and solvent-free conditions, with the ionic liquid catalyst being reusable without significant loss of activity. thieme-connect.deresearchgate.net Furthermore, ionic liquids like 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim]BF4) have proven to be effective media for S-arylation reactions of benzothiazole-2-thiol, resulting in higher yields and shorter reaction times compared to conventional organic solvents. researchgate.net These examples underscore the feasibility and benefits of using ionic liquids to mediate the synthesis of complex benzothiazole derivatives.

Synthesis of Substituted this compound Analogs

The synthesis of substituted analogs of this compound is primarily achieved through the reaction of a suitably substituted 2-aminobenzothiazole with a corresponding isocyanate or isothiocyanate. This modular approach allows for systematic modifications at three key positions: the naphthyl group, the benzothiazole ring, and the urea bridge.

Modification of the Naphthyl Moiety

Structural modifications to the naphthyl portion of the molecule can be accomplished by employing substituted 1-naphthyl isocyanates in the condensation reaction with 2-aminobenzothiazole. While specific examples for the urea derivative are not detailed, the synthesis of α-naphthylthiourea from 1-naphthylamine (B1663977) hydrochloride and ammonium (B1175870) thiocyanate (B1210189) demonstrates the availability of key precursors. wikipedia.org The general reactivity of isocyanates with aminobenzothiazoles suggests that various substituted naphthyl isocyanates could be used to generate a library of analogs with diverse electronic and steric properties on the naphthyl ring.

Substitution on the Benzothiazole Ring

A wide array of analogs has been synthesized by introducing substituents onto the benzothiazole ring. This is typically achieved by starting with a pre-functionalized 2-aminobenzothiazole, which is then reacted with 1-naphthyl isocyanate or a related electrophile. mdpi.comresearchgate.net Various substituents can be incorporated at different positions of the benzothiazole nucleus, most commonly at the 4, 6, and 7-positions. mdpi.com

The standard procedure involves reacting the substituted 2-aminobenzothiazole with an aryl isocyanate in a suitable solvent such as N,N-dimethylformamide (DMF), often in the presence of a base like triethylamine. nih.gov This methodology has been used to produce a range of derivatives, including those with methyl, fluoro, chloro, and nitro functionalities. mdpi.comresearchgate.net For instance, N-(6-nitro-1,3-benzothiazol-2-yl)-N'-(ethyl)urea is prepared by reacting 6-nitro-2-aminobenzothiazole with ethyl isocyanate. The nitro group can then be reduced to an amine, which serves as a handle for further functionalization. mdpi.com

Table 1: Examples of Synthesized N-(substituted-1,3-benzothiazol-2-yl)-N'-Aryl Urea Analogs

| Benzothiazole Substituent | Aryl Group | Synthetic Precursors | Reference |

|---|---|---|---|

| 4-Methyl | Phenyl | 4-Methyl-2-aminobenzothiazole, Phenyl isocyanate | mdpi.com |

| 6-Chloro | Phenyl | 6-Chloro-2-aminobenzothiazole, Phenyl isocyanate | researchgate.net |

| 6-Nitro | Ethyl | 6-Nitro-2-aminobenzothiazole, Ethyl isocyanate | mdpi.com |

| 6-Fluoro, 7-Chloro | Thiazolidinone-yl | 6-Fluoro-7-chloro-2-aminobenzothiazole, Ethyl chloroformate | mdpi.com |

Urea Bridge Modifications (e.g., Thiourea (B124793) Analogs)

Replacing the oxygen atom of the urea bridge with a sulfur atom to form a thiourea analog is a common modification. The synthesis of N-(1,3-benzothiazol-2-yl)-N'-(1-naphthyl)thiourea and its derivatives is analogous to the urea synthesis, substituting an isothiocyanate for the isocyanate. mdpi.comnih.gov

The general method involves reacting a substituted 2-aminobenzothiazole with an aryl isothiocyanate, such as phenyl isothiocyanate, in a solvent like absolute ethanol (B145695) under reflux conditions. mdpi.comsemanticscholar.org This straightforward reaction provides access to a variety of N-(benzothiazol-2-yl)-N'-(aryl)thioureas. These thiourea derivatives can serve as intermediates for further chemical transformations. For example, they can be condensed with malonic acid in the presence of acetyl chloride to form 1-(benzothiazol-2-yl)-3-phenyl-2-thiobarbituric acid derivatives. mdpi.comsemanticscholar.org

Spectroscopic and Crystallographic Investigations of N 1,3 Benzothiazol 2 Yl N 1 Naphthyl Urea and Analogs

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for elucidating the molecular structure of N-(1,3-benzothiazol-2-yl)-N'-(1-naphthyl)urea in solution. By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a detailed picture of the proton and carbon environments, as well as their connectivity, can be established.

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the benzothiazole (B30560), naphthalene (B1677914), and urea (B33335) moieties. The aromatic protons of the benzothiazole and naphthalene rings typically resonate in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effect of the aromatic ring currents.

The protons on the benzothiazole ring would likely appear as a set of multiplets, with their specific chemical shifts influenced by their position relative to the sulfur and nitrogen heteroatoms. Similarly, the seven protons of the 1-naphthyl group would produce a complex pattern of signals. The protons on the urea linkage (N-H) are expected to appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Urea N-H | Variable (broad) | s |

| Naphthyl-H | 7.5 - 8.5 | m |

¹³C NMR Analysis of Carbon Frameworks

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The spectrum would show distinct signals for the carbonyl carbon of the urea group, as well as the aromatic carbons of the benzothiazole and naphthalene rings. The urea carbonyl carbon is typically observed in the range of 150-160 ppm. The carbon atoms of the aromatic rings will resonate between 110 and 155 ppm. The carbon attached to the nitrogen in the benzothiazole ring is expected to be significantly downfield.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O (Urea) | 153.0 |

| C (Naphthyl) | 110.0 - 135.0 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Conformation

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the proton networks within the benzothiazole and naphthalene ring systems.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with their directly attached carbon atoms, allowing for the definitive assignment of carbon resonances.

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound.

The IR spectrum is expected to show characteristic absorption bands. A strong band in the region of 1640-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the urea carbonyl group. The N-H stretching vibrations of the urea moiety are expected to appear as one or two bands in the 3200-3400 cm⁻¹ region. The aromatic C-H stretching vibrations would be observed around 3000-3100 cm⁻¹, while the C=C and C=N stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ range. The C-S stretching vibration of the benzothiazole ring is expected in the 600-800 cm⁻¹ region.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency (cm⁻¹) | Technique |

|---|---|---|

| N-H Stretch | 3200 - 3400 | IR |

| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |

| C=O Stretch (Urea) | 1640 - 1680 | IR |

| Aromatic C=C/C=N Stretch | 1450 - 1600 | IR, Raman |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its structure through fragmentation analysis. The molecular ion peak (M⁺) in the mass spectrum would confirm the molecular weight of this compound.

The fragmentation pattern would likely involve cleavage of the urea linkage. Common fragmentation pathways could include the loss of the naphthyl isocyanate or benzothiazolyl isocyanate moieties. Other significant fragments would correspond to the benzothiazolyl amine and naphthyl amine ions.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| Fragment | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - C₇H₄N₂S]⁺ | Loss of benzothiazolyl isocyanate |

| [M - C₁₁H₇NO]⁺ | Loss of naphthyl isocyanate |

| [C₇H₆N₂S]⁺ | Benzothiazol-2-amine cation |

Single Crystal X-ray Diffraction for Solid-State Structure and Conformation

Table 5: Expected Crystallographic Parameters for a Urea Derivative

| Parameter | Expected Value/Feature |

|---|---|

| Crystal System | Dependent on packing |

| Space Group | Dependent on packing |

| C=O Bond Length | ~1.23 Å |

| C-N Bond Lengths (Urea) | ~1.35 Å |

| Intramolecular H-bonding | Possible between N-H and C=O |

Table of Compounds

| Compound Name |

|---|

| This compound |

Crystal Packing and Intermolecular Interactions

The crystal packing of benzothiazole-urea analogs is predominantly dictated by a network of intermolecular hydrogen bonds and other non-covalent interactions. In analogous structures, such as 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, molecules are observed to form layers parallel to a crystallographic plane. nih.govresearchgate.net These layers are constructed through a series of intermolecular hydrogen bonds, including C—H⋯N, C—H⋯S, and N—H⋯S interactions. nih.govresearchgate.net

Table 1: Intermolecular Interactions in Benzothiazole Analogs

| Interaction Type | Donor | Acceptor | Typical Formation | Reference |

|---|---|---|---|---|

| Hydrogen Bond | N—H | N (thiazolyl) | Dimeric aggregates | nih.gov |

| Hydrogen Bond | N—H | O (sulfonyl/carbonyl) | Supramolecular chains or synthons | nih.gov |

| Hydrogen Bond | C—H | N | Molecular layers | nih.govresearchgate.net |

| Hydrogen Bond | C—H | S | Molecular layers | nih.govresearchgate.net |

| Hydrogen Bond | N—H | S | Molecular layers | nih.govresearchgate.net |

| π–π Interactions | Aromatic Rings | Aromatic Rings | Stacking of layers | nih.govmdpi.com |

Conformational Analysis of the Urea and Aromatic Moieties

The conformation of this compound is characterized by the relative orientations of the benzothiazole and naphthyl ring systems with respect to the central urea bridge. In analogous structures, the benzothiazole ring system is typically found to be essentially planar. nih.govnih.gov For instance, in N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, the root-mean-square deviation of the nine atoms of the benzothiazole ring is as low as 0.009 Å. nih.gov

The dihedral angle between the benzothiazole ring and the adjacent aromatic ring is a key conformational parameter. In N-(1,3-benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides, the interplanar angles between the benzothiazole and phenyl groups are generally close to 30°. mdpi.com In another analog, 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, the dihedral angle between the mean planes of the 4-bromophenyl and the 2-benzothiazolyl units is 10.45 (11)°. nih.govresearchgate.net The thiourea (B124793) fragment in this molecule is nearly coplanar with the benzothiazolyl moiety, exhibiting a dihedral angle of only 1.94 (11)°. nih.govresearchgate.net

For this compound, it is expected that the benzothiazole and naphthyl rings would be twisted relative to each other, with a specific dihedral angle determined by the steric and electronic interactions between these bulky aromatic groups and the central urea linker. The urea moiety itself is expected to be relatively planar to maximize resonance stabilization.

Table 2: Conformational Parameters in Benzothiazole Analogs

| Compound | Aromatic Moieties | Dihedral Angle (°) | Reference |

|---|---|---|---|

| N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide | Benzothiazole and Phenyl | 28.3 (3) and 29.1 (3) | nih.gov |

| 1-(1,3-Benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea | Benzothiazole and 4-Bromophenyl | 10.45 (11) | nih.govresearchgate.net |

| N-(1,3-Benzothiazol-2-yl)-4-halobenzenesulfonylhydrazides | Benzothiazole and Phenyl | ~30 | mdpi.com |

Hydrogen Bonding Networks

Hydrogen bonding is a critical factor in defining the supramolecular architecture of this compound and its analogs. The urea group, with its two N-H donors and one C=O acceptor, is a potent mediator of hydrogen bonds.

In related benzothiazole derivatives, a variety of hydrogen bonding motifs are observed. A common feature is the formation of dimeric aggregates through pairwise N—H⋯N hydrogen bonds, where the N-H of a hydrazine (B178648) or urea moiety interacts with the nitrogen atom of the thiazole (B1198619) ring. nih.govmdpi.com This often results in the formation of an eight-membered {⋯HNCN}₂ synthon. nih.gov

In addition to this, N—H⋯O hydrogen bonds are prevalent, linking molecules into chains or more complex networks. nih.govresearchgate.net For instance, in N′-(1,3-Benzothiazol-2-yl)benzenesulfonohydrazide, N—H⋯O(sulfonyl) interactions create supramolecular chains or eight-membered {⋯HNSO}₂ synthons. nih.gov Intramolecular hydrogen bonds are also possible, such as the N—H⋯O interaction in 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, which results in the formation of a stable S(6) ring. nih.govresearchgate.net It is anticipated that this compound will form robust intermolecular N—H⋯O and N—H⋯N hydrogen bonds, which will be the primary drivers of its crystal packing.

Table 3: Hydrogen Bonding Parameters in a Benzothiazole Analog Data for 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea

| Donor–H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) | Type | Reference |

|---|---|---|---|---|---|---|

| N2–H2A···O1 | 0.86 | 1.93 | 2.628(2) | 139 | Intramolecular | nih.govresearchgate.net |

| N3–H3A···S2 | 0.86 | 2.65 | 3.421(2) | 150 | Intermolecular | nih.govresearchgate.net |

| C1–H1···N1 | 0.93 | 2.70 | 3.528(3) | 149 | Intermolecular | nih.govresearchgate.net |

Computational and Theoretical Studies of N 1,3 Benzothiazol 2 Yl N 1 Naphthyl Urea

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the intrinsic electronic and geometric properties of a molecule. These theoretical studies provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and equilibrium geometry of molecules. A common approach involves utilizing the Becke, 3-parameter, Lee–Yang–Parr (B3LYP) exchange-correlation functional combined with a basis set such as 6-31G(d,p) or 6-311G++. inpressco.commdpi.com This level of theory has proven effective for optimizing the geometry of benzothiazole (B30560) derivatives and related organic systems. inpressco.com

The geometry optimization process computationally determines the most stable three-dimensional conformation of the molecule by finding the lowest energy state on the potential energy surface. This analysis yields crucial data on bond lengths, bond angles, and dihedral angles. For benzothiazole-urea derivatives, DFT calculations reveal that the core structure, including the benzothiazole and urea (B33335) moieties, tends to be nearly planar, a feature that can influence crystal packing and intermolecular interactions. mdpi.com

Below is a table representing typical geometric parameters that can be obtained for a benzothiazole derivative through DFT calculations.

| Bond Lengths (Å) | Bond Angles (°) | ||

|---|---|---|---|

| Bond | Value | Angle | Value |

| C=O (Urea) | 1.23 | O-C-N (Urea) | 123.5 |

| C-N (Urea) | 1.38 | N-C-N (Urea) | 113.0 |

| C-N (Thiazole) | 1.32 | C-N-C (Thiazole) | 109.5 |

| C-S (Thiazole) | 1.76 | N-C-S (Thiazole) | 115.2 |

HOMO-LUMO Analysis and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding the chemical reactivity and electronic transitions of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.comnih.gov

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. mdpi.comirjweb.com A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. mdpi.com Conversely, a small energy gap suggests the molecule is more reactive and can be easily polarized. mdpi.com This gap is also crucial for evaluating the potential of a molecule in optoelectronic applications. For benzothiazole derivatives, the ΔE values typically fall in the range of 4.4 to 4.8 eV. mdpi.com

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.30 |

| ELUMO | -1.82 |

| Energy Gap (ΔE) | 4.48 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Typically, the color scheme is as follows:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack.

Green/Yellow: Regions of neutral or near-zero potential. researchgate.net

For a molecule like N-(1,3-benzothiazol-2-yl)-N'-(1-naphthyl)urea, the MEP map would be expected to show a significant negative potential (red) around the oxygen atom of the urea carbonyl group and the nitrogen atom of the benzothiazole ring, making them primary sites for hydrogen bonding and electrophilic interactions. nih.gov Positive potential (blue) would likely be localized around the hydrogen atoms of the urea N-H groups, indicating their role as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis

In benzothiazole-urea structures, significant NBO interactions often involve the delocalization of lone pair electrons from oxygen and nitrogen atoms into the antibonding orbitals (π*) of adjacent carbonyl and imine groups. These hyperconjugative interactions are crucial for stabilizing the molecular structure.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP (O) on C=O | π* (N-C of urea) | 35.5 |

| LP (N) on urea | π* (C=O of urea) | 50.2 |

| π (Benzene ring) | π* (Thiazole ring) | 20.8 |

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a specific protein target. ijpsr.com It is a crucial tool in drug discovery for understanding binding mechanisms and predicting the binding affinity of potential drug candidates. ijpsr.comnih.gov

Prediction of Binding Modes and Affinities

Docking simulations place the flexible ligand into the binding site of a rigid or flexible receptor, calculating a "docking score" or "binding energy" that estimates the binding affinity. A lower, more negative binding energy typically indicates a more stable and favorable ligand-receptor complex. researchgate.net

Studies on closely related 1-(benzo[d]thiazol-2-yl)-3-(substituted aryl)urea derivatives have demonstrated their potential to interact with targets like the human adenosine (B11128) A2A receptor. nih.govresearchgate.net The simulations reveal the specific binding mode, identifying key interactions such as:

Hydrogen Bonds: The urea moiety is often a critical pharmacophore, forming hydrogen bonds between its N-H protons and carbonyl oxygen with amino acid residues (e.g., tyrosine) in the receptor's active site. ijpsr.com

Hydrophobic Interactions: The aromatic systems, such as the benzothiazole and naphthyl rings, frequently engage in π-π stacking or other hydrophobic interactions with nonpolar residues in the binding pocket. mdpi.com

These interactions collectively determine the binding affinity and selectivity of the compound. The docking results can be correlated with experimental biological activity to validate the binding hypothesis and guide the design of more potent analogs. nih.gov

| Compound (Aryl Group) | Binding Energy (kcal/mol) | Inhibition Constant (Ki, µM) | Key Interacting Residues |

|---|---|---|---|

| Phenyl | -8.95 | 0.25 | Asn253, Phe168, Ile274 |

| 4-Chlorophenyl | -9.52 | 0.11 | Asn253, Phe168, Leu249 |

| 4-Methoxyphenyl | -9.33 | 0.15 | Asn253, Ser277, Ile274 |

| 2-Nitrophenyl | -9.11 | 0.20 | Phe168, Glu169, Met177 |

Identification of Key Interacting Residues and Motifs

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies are instrumental in identifying the key amino acid residues and binding motifs within a protein's active site. While specific docking studies on this exact compound are not extensively documented in publicly available literature, insights can be drawn from studies on structurally similar benzothiazole-urea derivatives. nih.govnih.gov

These studies reveal that the benzothiazole and naphthyl rings are crucial for establishing non-covalent interactions. The planar and aromatic nature of these moieties facilitates π-π stacking and hydrophobic interactions with aromatic amino acid residues such as tryptophan, tyrosine, and phenylalanine within a binding pocket. nih.gov The urea linker plays a critical role by acting as both a hydrogen bond donor and acceptor, forming key interactions with polar residues like serine, threonine, and aspartic acid, as well as with the peptide backbone of the protein. nih.gov

A hypothetical molecular docking scenario of this compound into a kinase active site, a common target for such compounds, would likely involve the interactions detailed in the table below.

| Functional Group of Ligand | Potential Interacting Residue/Motif | Type of Interaction |

| Benzothiazole Ring | Phenylalanine, Tyrosine, Tryptophan | π-π Stacking |

| Naphthyl Ring | Leucine, Valine, Alanine | Hydrophobic Interaction |

| Urea (NH groups) | Aspartic Acid, Glutamic Acid (side chain carboxylates) | Hydrogen Bond Donor |

| Urea (C=O group) | Lysine, Arginine (side chain amines) | Hydrogen Bond Acceptor |

| Benzothiazole Nitrogen | Serine, Threonine (side chain hydroxyls) | Hydrogen Bond Acceptor |

These interactions collectively contribute to the binding affinity and selectivity of the compound for its biological target. Computational tools like AutoDock and Schrödinger's suite are commonly employed for such predictive studies. nih.govcore.ac.uk

Molecular Dynamics Simulations for Conformational Stability and Dynamics

Molecular dynamics (MD) simulations provide a detailed picture of the conformational landscape and dynamic behavior of a molecule over time. For this compound, MD simulations can elucidate its structural flexibility, the stability of its various conformations, and its interactions with a solvent environment or a biological receptor. biointerfaceresearch.comnih.gov

A typical MD simulation would involve placing the molecule in a simulated aqueous environment and observing its atomic movements over nanoseconds to microseconds. The conformational preferences of the urea linkage are of particular interest, as rotation around the C-N bonds can lead to different spatial arrangements of the benzothiazole and naphthyl moieties. Studies on similar N-aryl ureas have shown that both trans-trans and cis-trans conformations can be energetically accessible, with the relative stability often influenced by intramolecular hydrogen bonding and steric hindrance. nih.govresearchgate.net

The stability of a ligand-protein complex, as predicted by molecular docking, can be further validated through MD simulations. By monitoring the root-mean-square deviation (RMSD) of the ligand and protein backbone, researchers can assess the stability of the binding pose. A stable complex will exhibit minimal fluctuations in RMSD over the simulation period. nih.gov Furthermore, MD simulations can reveal the role of water molecules in mediating ligand-protein interactions and provide insights into the thermodynamics of binding through methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area).

QSAR and QSPR Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of compounds based on their molecular structures. For this compound and its analogues, QSAR and QSPR models can be developed to guide the design of new derivatives with enhanced potency or desired properties. researchgate.netmdpi.comresearchgate.net

The development of a QSAR model typically involves a dataset of compounds with known biological activities. Molecular descriptors, which are numerical representations of a molecule's structure, are calculated for each compound. These descriptors can be categorized as:

Topological: Describing the connectivity of atoms.

Electronic: Related to the distribution of electrons.

Geometrical: Pertaining to the 3D shape of the molecule.

Physicochemical: Such as logP (lipophilicity) and molar refractivity.

Statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are then used to build a mathematical model that correlates the descriptors with the observed activity. mdpi.com For instance, a QSAR study on a series of benzothiazole derivatives might reveal that increased lipophilicity of a particular substituent is positively correlated with its anticancer activity. researchgate.net

The following table presents a hypothetical set of descriptors that could be used in a QSAR/QSPR study of this compound analogues.

| Descriptor Type | Example Descriptor | Predicted Influence on Activity/Property |

| Physicochemical | LogP | Affects membrane permeability and solubility. |

| Electronic | Dipole Moment | Influences polar interactions with the target. |

| Topological | Wiener Index | Relates to molecular branching and compactness. |

| Geometrical | Molecular Surface Area | Affects how the molecule fits into a binding site. |

These predictive models, once validated, can be used to virtually screen new compound libraries and prioritize candidates for synthesis and experimental testing, thereby accelerating the drug discovery process.

Photophysical Property Predictions (e.g., Excitation, Emission)

Computational methods, particularly those based on quantum mechanics, are highly effective in predicting the photophysical properties of organic molecules. For this compound, techniques like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) can be used to predict its electronic absorption (excitation) and emission spectra. nih.govconsensus.appmdpi.com

The benzothiazole and naphthyl moieties are known chromophores, and their electronic coupling through the urea bridge is expected to give rise to interesting photophysical behaviors. DFT calculations can be used to optimize the ground-state geometry of the molecule and to determine the energies and distributions of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key determinant of the molecule's electronic transition properties. nih.gov

TD-DFT calculations can then be employed to predict the vertical excitation energies, which correspond to the maxima in the UV-visible absorption spectrum. These calculations also provide information about the nature of the electronic transitions, such as whether they are localized on one of the aromatic systems or involve charge transfer between them. Similarly, by optimizing the geometry of the first excited state, the emission energy (fluorescence) can be predicted. mdpi.com

A summary of predictable photophysical properties and the computational methods used is provided below.

| Photophysical Property | Computational Method | Relevant Molecular Orbitals/States |

| Maximum Absorption Wavelength (λmax) | TD-DFT | S0 → S1 Transition Energy |

| Molar Extinction Coefficient (ε) | TD-DFT | Oscillator Strength |

| Maximum Emission Wavelength (λem) | TD-DFT (with excited state optimization) | S1 → S0 Transition Energy |

| Fluorescence Quantum Yield (ΦF) | More complex methods involving non-radiative decay rates | Singlet and Triplet Excited States |

These theoretical predictions are invaluable for understanding the structure-property relationships that govern the photophysical behavior of this compound and for designing new molecules with tailored optical properties for applications in areas such as fluorescent probes and organic electronics. nih.govnih.gov

Biological Activity and Mechanistic Investigations Non Clinical Focus

Enzyme Inhibition Studies

The capacity of N-(1,3-benzothiazol-2-yl)-N'-(1-naphthyl)urea to modulate the activity of several key enzymes has been a subject of scientific inquiry. These investigations are crucial for understanding its potential therapeutic applications and for guiding further drug development efforts.

Alpha-Chymotrypsin Inhibition

Research into the inhibitory effects of this compound on the digestive enzyme alpha-chymotrypsin has been explored within the broader context of substituted urea (B33335) derivatives. While direct inhibitory data for this specific compound is not extensively detailed in the available literature, studies on structurally related compounds offer some insights. For instance, a study on unsymmetrical 1,3-disubstituted ureas reported that a similar compound, N-(1,3-benzothiazol-2-yl)-N'-(4-methylphenyl)urea, exhibited moderate inhibitory activity against α-chymotrypsin with an IC50 value of 20.6 ± 0.06 µM researchgate.net. The presence of the benzothiazole (B30560) and urea moieties appears to be a key pharmacophoric feature for this activity. Another study highlighted that derivatives containing a naphthylmethyl group can act as inhibitors of alpha-chymotrypsin nih.gov. However, specific IC50 values and detailed mechanistic analyses for this compound remain to be elucidated.

11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) Inhibition

The enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) plays a critical role in the prereceptor activation of glucocorticoids and has been identified as a therapeutic target for metabolic disorders. The inhibitory potential of benzothiazole-containing compounds against this enzyme has been an area of active research mdpi.comnih.govmdpi.com. While the benzothiazole scaffold is a common feature in many reported 11β-HSD1 inhibitors, specific inhibitory data, including IC50 values, for this compound are not currently available in published scientific literature. Further investigation is required to determine if the unique combination of the benzothiazole, urea, and naphthalene (B1677914) moieties in this compound confers any significant inhibitory activity against 11β-HSD1.

DNA Topoisomerase and HIV Reverse Transcriptase Inhibition

DNA topoisomerases are essential enzymes that regulate the topology of DNA and are validated targets for anticancer drugs. Similarly, HIV reverse transcriptase is a crucial enzyme for the replication of the human immunodeficiency virus. The benzothiazole nucleus is present in a number of compounds that have been investigated as inhibitors of both DNA topoisomerase and HIV reverse transcriptase nih.govnih.govresearchgate.netnih.govmdpi.comresearchgate.net. For example, certain benzothiazole derivatives have been shown to act as potent inhibitors of human DNA topoisomerase IIα researchgate.net. In the context of HIV, benzisothiazolone derivatives have been identified as bifunctional inhibitors of HIV-1 reverse transcriptase, affecting both its DNA polymerase and ribonuclease H activities nih.govresearchgate.netnih.gov. Despite these promising findings for related compounds, there is currently no specific data available from studies that have evaluated the inhibitory activity of this compound against either DNA topoisomerase or HIV reverse transcriptase.

Dihydrofolate Reductase and Tyrosyl-tRNA Synthetase Inhibition in Bacterial Systems

Dihydrofolate reductase (DHFR) and tyrosyl-tRNA synthetase are critical enzymes in bacterial metabolic pathways, making them attractive targets for the development of novel antibacterial agents nih.govnih.govmdpi.comresearchgate.netresearchgate.net. The inhibition of these enzymes can disrupt essential processes such as DNA synthesis and protein translation, leading to bacterial cell death. While various classes of heterocyclic compounds have been explored as inhibitors of bacterial DHFR and tyrosyl-tRNA synthetase, there is a lack of specific research on the inhibitory effects of this compound against these particular bacterial enzymes. Future studies are needed to ascertain whether this compound possesses any activity in these areas.

Aldose-Reductase Inhibitory Activity

Aldose reductase is the first and rate-limiting enzyme in the polyol pathway, which becomes activated during periods of hyperglycemia. Inhibition of this enzyme is a therapeutic strategy for the prevention of diabetic complications. The benzothiazole scaffold has been incorporated into various molecules designed as aldose reductase inhibitors portico.orgnih.govmedchemexpress.comresearchgate.net. These studies suggest that the benzothiazole moiety can effectively interact with the active site of the enzyme. However, specific data on the aldose-reductase inhibitory activity of this compound, including its potency and selectivity, have not been reported in the scientific literature.

Antimicrobial Activity Studies

The emergence of multidrug-resistant pathogens has necessitated the search for new antimicrobial agents. The benzothiazole nucleus is a well-established pharmacophore in medicinal chemistry, and numerous derivatives have demonstrated a broad spectrum of antimicrobial activities nih.govmdpi.comnih.govresearchgate.netrdd.edu.iq. Compounds incorporating a benzothiazole ring have been shown to be effective against various Gram-positive and Gram-negative bacteria, as well as fungal strains.

Antiproliferative Activity against Cancer Cell Lines (in vitro)

The N-aryl-N'-(benzothiazol-2-yl)urea scaffold has been a focal point in the development of novel anticancer agents. Various derivatives have been synthesized and evaluated for their cytotoxic effects against a panel of human cancer cell lines.

SR and U937 : While specific data for this compound against the SR leukemia cell line is not available, a study on N-(4/6-substituted-benzothiazol-2-yl)-N′-(p-substituted-aryl)ureas investigated their cytotoxic activity against the human monocytic cell line U937. mdpi.com

A number of studies have reported the antiproliferative activity of N-aryl-N'-(benzothiazol-2-yl)urea derivatives against various solid tumor cell lines.

HCT116 (Colon Cancer) : The antiproliferative activities of certain N-[6-(2,3-disubstituted-pyridin-5-yl)-benzothiazol-2-yl)-N′-(alkyl)ureas have been tested in vitro against the human colon cancer cell line HCT116. mdpi.com

MCF-7 (Breast Cancer) : Novel benzothiazolyl urea and thiourea (B124793) derivatives have been evaluated for their in vitro cytotoxicity against MCF-7 breast cancer cells. nih.gov Additionally, N-[6-(2,3-disubstituted-pyridin-5-yl)-benzothiazol-2-yl)-N′-(alkyl)ureas have been assessed for their antiproliferative effects on this cell line. mdpi.com

U87MG (Glioblastoma) : The antiproliferative activity of N-[6-(2,3-disubstituted-pyridin-5-yl)-benzothiazol-2-yl)-N′-(alkyl)ureas has been investigated against the human glioblastoma cell line U87MG. mdpi.com

A549 (Lung Cancer) : The in vitro antiproliferative activities of N-[6-(2,3-disubstituted-pyridin-5-yl)-benzothiazol-2-yl)-N′-(alkyl)ureas have also been evaluated against the human lung adenocarcinoma cell line A549. mdpi.com

HepG-2 (Liver Cancer) : N-1,3-benzothiazol-2-ylbenzamide derivatives, which are structurally related, have been studied for their antiproliferative activity on the human liver hepatocellular carcinoma cell line HepG-2. scispace.com

The following table summarizes the antiproliferative activity of representative N-aryl-N'-(benzothiazol-2-yl)urea derivatives and related compounds against various cancer cell lines.

| Cancer Cell Line | Compound Class | Observed Activity | Reference(s) |

| U937 (Leukemia) | N-(4/6-substituted-benzothiazol-2-yl)-N′-(p-substituted-aryl)ureas | Cytotoxic | mdpi.com |

| HCT116 (Colon) | N-[6-(pyridin-5-yl)-benzothiazol-2-yl)-N′-(alkyl)ureas | Antiproliferative | mdpi.com |

| MCF-7 (Breast) | Benzothiazolyl urea/thiourea derivatives | Cytotoxic | nih.gov |

| U87MG (Glioblastoma) | N-[6-(pyridin-5-yl)-benzothiazol-2-yl)-N′-(alkyl)ureas | Antiproliferative | mdpi.com |

| A549 (Lung) | N-[6-(pyridin-5-yl)-benzothiazol-2-yl)-N′-(alkyl)ureas | Antiproliferative | mdpi.com |

| HepG-2 (Liver) | N-1,3-benzothiazol-2-ylbenzamides | Antiproliferative | scispace.com |

This table presents data for the general class of benzothiazole-urea derivatives, as specific data for this compound was not available in the reviewed literature.

The mechanisms underlying the antiproliferative effects of N-aryl-N'-(benzothiazol-2-yl)urea derivatives have been an area of active investigation. A significant focus has been on their ability to inhibit key signaling pathways involved in cancer cell growth and survival.

PI3Ks and mTORC1 Inhibition : Certain N-[6-(2,3-disubstituted-pyridin-5-yl)-benzothiazol-2-yl)-N′-(alkyl)ureas with potent antiproliferative activity have been tested for their inhibitory activity against PI3Ks and mTORC1 pathways. mdpi.com One compound in this series, connected at the 2-(dialkylamino)-N-ethylurea moiety, retained inhibitory activities against both phosphatidylinositol-3-kinase (PI3K) and the mammalian target of rapamycin (B549165) (mTOR). mdpi.com This suggests that dual inhibition of the PI3K/mTOR pathway could be a key mechanism of action for the anticancer effects of this class of compounds. mdpi.com Research on other benzothiazole derivatives has also pointed to the inhibition of the PI3K/AKT/mTOR signaling pathway as a mechanism for their anticancer effects. nih.gov A novel series of benzothiazole derivatives has also been designed and synthesized as selective PI3Kβ inhibitors. nih.gov

Plant Growth Regulation and Agricultural Applications

The benzothiazole and phenylurea structural motifs are present in various compounds known to influence plant physiology. Research into related molecules suggests potential applications in agriculture, ranging from growth promotion to pest and disease control.

Certain synthetic urea derivatives are recognized as potent regulators of plant cell division and differentiation, exhibiting cytokinin-like activity that can surpass that of natural adenine-based cytokinins. researchgate.net Prominent examples include thidiazuron (B128349) (TDZ) and forchlorfenuron (B1673536) (CPPU), which are widely utilized in plant tissue culture. researchgate.net Aromatic ureas, such as N,N'-diphenylurea and its derivatives like N-phenyl-N′-benzothiazol-6-yl-urea (PBU), represent another significant class of plant growth regulators with cytokinin or cytokinin-like activity. researchgate.net

Studies on 2-substituted benzothiazole derivatives have demonstrated their potential as plant growth regulators. agriculturejournals.czagriculturejournals.czresearchgate.net These compounds have shown auxin-like effects, including the stimulation of elongation growth in wheat coleoptiles and cucumber hypocotyls and roots. agriculturejournals.czagriculturejournals.cz They have also been found to increase the formation of adventitious roots in mung bean hypocotyl cuttings and promote stem elongation and biomass production in buckwheat. agriculturejournals.cz In one study, a specific benzothiazole derivative demonstrated significant cytokinin activity by inhibiting leaf senescence and maintaining higher chlorophyll (B73375) content in barley leaf segments. agriculturejournals.cz The effects were concentration-dependent, with lower concentrations typically promoting growth and higher concentrations acting as growth retardants. agriculturejournals.cz

The benzothiazole and urea scaffolds are integral to several commercial and experimental herbicides. researchgate.netnih.gov For instance, methabenzthiazuron, a ureabenzothiazole, is a known herbicide used in agriculture. mdpi.com Derivatives bearing a urea moiety have been identified as inhibitors of acetolactate synthase (ALS), a key enzyme in the biosynthesis of branched-chain amino acids in plants, the disruption of which leads to plant death. researchgate.net

In recent research, novel series of benzothiazole derivatives have been synthesized and evaluated for their herbicidal activities against species like Brassica napus (rape) and Echinochloa crusgalli (barnyard grass). nih.gov These studies identified that the compounds possess considerable herbicidal properties, which are proposed to stem from their ability to inhibit D1 protease, a C-terminal processing protease considered an ideal herbicidal target. nih.gov

Benzothiazole derivatives are well-documented for their fungicidal properties. orientjchem.orgnih.govresearchgate.net The compound 2-(thiocyanomethylthio)benzothiazole (TCMTB) is a notable fungicide used in various applications, including the prevention of fungal attacks on skin and as a wood preservative. medcrave.comkuleuven.be Similarly, the ureabenzothiazole derivative Bentaluron has been used commercially as a fungicide for wood preservation. nih.govmdpi.com

The antimicrobial activity of novel benzothiazolyl urea and thiourea derivatives has been evaluated against various microbes, including the fungus Candida albicans. nih.gov Other research has focused on synthesizing new benzothiazole derivatives and screening them for activity against fungal pathogens. orientjchem.orgkuleuven.be These studies confirm that the benzothiazole moiety is a promising scaffold for the development of new antifungal agents for both agricultural and material science applications. mdpi.com

A review of the scientific literature did not yield significant findings for this compound or related benzothiazole urea derivatives regarding specific antifeedant or acaricidal activities. This area remains open for future investigation.

Other Biological Activities in in vitro and in vivo (Animal Model) Studies

The benzothiazole nucleus is a versatile scaffold that has been extensively explored in medicinal chemistry, leading to the discovery of compounds with a broad range of therapeutic properties, including antiviral effects. mdpi.com

Derivatives of benzothiazole have been identified as potent agents against a variety of human viruses. mdpi.com The fusion of the benzene (B151609) and thiazole (B1198619) rings creates a structure that can effectively bind to viral proteins and enzymes, inhibiting viral replication. mdpi.com

Anti-HIV Activity Numerous studies have highlighted the potential of benzothiazole derivatives as inhibitors of the human immunodeficiency virus (HIV). mdpi.comnih.gov A study focusing on N-(benzothiazol-2-yl)-N′-(aryl)thioureas identified a compound that showed good activity against both wild-type HIV-1 and variants with clinically relevant mutations. mdpi.com Mechanistic studies clarified its mode of action as a non-nucleoside reverse transcriptase inhibitor (NNRTI). mdpi.com Other research on N-1,3-benzo[d]thiazol-2-yl acetamide (B32628) derivatives also yielded compounds with potent anti-HIV activity. nih.gov The versatility of the benzothiazole scaffold allows for modifications that can target different stages of the HIV life cycle.

Anti-HCV Activity The benzothiazole structure and related urea derivatives have also been investigated for activity against the Hepatitis C virus (HCV). Substituted benzothiadiazine dioxides, which are structurally related to benzothiazoles, have been shown to inhibit the HCV polymerase. bohrium.com More directly, thiophen urea derivatives have been identified as a new class of HCV entry inhibitors, demonstrating potent antiviral activities against multiple genotypes with EC₅₀ values in the nanomolar range. nih.gov

Anti-influenza Activity The benzothiazole nucleus is present in compounds active against influenza viruses. nih.gov The urea benzothiazole derivative Frentizole has been reported to reduce the influenza virus. mdpi.com Early research also identified naphthothiazolylureas as being effective against coxsackievirus, a related RNA virus. nih.gov More recent studies have described benzo[d]thiazole derivatives with robust and selective activities against influenza A (H1N1, H3N2) and influenza B viruses. nih.gov The mechanism for these compounds was suggested to be the inhibition of the host cell protein Heat shock protein 90 (Hsp90), which is crucial for the influenza virus life cycle. nih.gov Another approach involved hybrid berberine-benzothiazole molecules that act as neuraminidase inhibitors. mdpi.com

Anti-herpes Simplex Activity Research has indicated that benzothiazole derivatives possess activity against herpes simplex virus (HSV). nih.gov The compound Frentizole was also noted for its ability to reduce the herpes simplex virus. mdpi.com Studies on pyrimido[2,1-b]benzothiazole derivatives showed they could produce a 50–61% reduction in viral plaques against HSV-1. nih.gov These findings underscore the potential of the benzothiazole scaffold in developing new anti-herpetic agents.

Data Tables

Table 1: Antiviral Activity of Selected Benzothiazole and Urea Derivatives This table is for illustrative purposes, showing representative data for the chemical class. Data for the specific subject compound was not available.

| Compound Class | Specific Derivative Example | Target Virus | Activity Metric | Result | Reference |

|---|---|---|---|---|---|

| Benzothiazolyl Thiourea | N-(Benzothiazol-2-yl)-N′-(aryl)thiourea (Cmpd 29e) | HIV-1 | EC₅₀ | 0.08 µM | mdpi.com |

| Thiophen Urea | J2H-1701 | HCV (Genotype 1a) | EC₅₀ | 0.43 nM | nih.gov |

| Benzo[d]thiazole | Cmpd 1 | Influenza A (H3N2) | EC₅₀ | 1.2 µM | nih.gov |

| Pyrimido[2,1-b]benzothiazole | Not specified | HSV-1 | Plaque Reduction | 50-61% | nih.gov |

Anti-inflammatory Pathways

The anti-inflammatory potential of the benzothiazole scaffold has been well-documented, with many derivatives demonstrating the ability to modulate key inflammatory pathways. Research into 2-substituted benzothiazole compounds has shown that they can suppress the activation of the inflammation-inducing NF-κB/COX-2/iNOS signaling pathway. nih.gov The nuclear factor-kappa B (NF-κB) is a critical protein complex that controls the transcription of DNA, cytokine production, and cell survival. By diminishing NF-κB levels, certain benzothiazole derivatives exhibit significant anti-inflammatory effects in non-clinical models, such as in hepatocellular carcinoma cell lines. nih.gov

Similarly, studies on novel regioisomers of naphthyl-N-acylhydrazone derivatives, which share the naphthyl moiety, have demonstrated significant anti-inflammatory activity in acute in vivo models. These compounds were found to reduce leukocyte migration and the production of inflammatory mediators like nitric oxide (NO) and interleukin-1β. mdpi.com This suggests that both the benzothiazole and naphthyl components of the target compound could contribute to potential anti-inflammatory actions by interfering with critical signaling and cellular migration processes.

Antioxidant Potential

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's ability to detoxify them, is implicated in numerous pathological conditions. Compounds containing benzothiazole and thiourea moieties have been investigated for their antioxidant properties. unair.ac.idniscair.res.in

In vitro studies on various benzothiazol-2-yl-hydrazone derivatives revealed that many of the synthesized compounds exhibited potent antioxidant activity, in some cases greater than the standard drug, ascorbic acid. niscair.res.in The radical scavenging activity is a key mechanism for antioxidant potential. For instance, studies using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method have been employed to evaluate the antioxidant capacity of N-containing benzothiazine derivatives and N-benzoyl-N'-naphthylthiourea derivatives. unair.ac.id

One study on N-benzoyl-N'-naphthylthiourea (BNTU) and its derivatives assessed their ability to scavenge DPPH radicals. The results, while indicating relatively weak activity for the parent compound, demonstrated that structural modifications could enhance antioxidant potential. unair.ac.id

Table 1: Antioxidant Activity of N-benzoyl-N'-naphthylthiourea (BNTU) Derivatives

Antidiabetic Activity (e.g., in non-insulin-dependent diabetes mellitus rat models)

The benzothiazole nucleus is a constituent of various compounds investigated for their antidiabetic properties. Studies have explored the in vivo antidiabetic activity of N-(6-Substituted-1,3-benzothiazol-2-yl)benzenesulfonamide derivatives in non-insulin-dependent diabetes mellitus (NIDDM) rat models. nih.gov Several compounds in this series demonstrated a significant ability to lower plasma glucose levels. nih.gov One of the proposed mechanisms for this action is the inhibition of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), which is involved in the regulation of glucocorticoids that affect glucose metabolism. nih.gov

While specific studies on this compound in diabetic models were not identified, the consistent findings of hypoglycemic activity in structurally related benzothiazoles suggest this is a promising area for future investigation. nih.govresearchgate.net

Anticonvulsant Activity (e.g., in animal models)

Derivatives of 2-aminobenzothiazole (B30445) have been recognized as a versatile scaffold for developing central nervous system active agents, including anticonvulsants. researchgate.net The anticonvulsant potential of new compounds is often evaluated in preclinical animal models such as the maximal electroshock (MES) and the subcutaneous pentylenetetrazole (scPTZ) seizure tests. The MES model is predictive of efficacy against generalized tonic-clonic seizures, while the scPTZ model helps identify compounds that may be useful in treating myoclonic seizures. mdpi.comnih.govmdpi.com

A variety of benzothiazole derivatives, including semicarbazides and acetamides, have been screened for their anticonvulsant activity. researchgate.netmdpi.com For example, a series of 6-substituted-benzothiazole(N-4-aryl-3-chloro-azetidinyl)semicarbazides were evaluated in an intraperitoneal MES model and compared with the standard drug phenytoin. mdpi.com These studies underscore the potential of the benzothiazole core structure in designing novel anticonvulsant agents.

Antimalarial and Antileishmanial Activity

In the search for new treatments for parasitic diseases, benzothiazole derivatives have emerged as a promising class of compounds.

Antimalarial Activity: The rise of drug-resistant Plasmodium falciparum necessitates the discovery of new antimalarial agents. nih.govresearchgate.net Several studies have demonstrated the in vitro activity of benzothiazole derivatives against various strains of the malaria parasite. nih.govnih.govdocumentsdelivered.com For instance, 2-substituted 6-nitro- and 6-amino-benzothiazoles have been tested against both chloroquine-sensitive (3D7) and resistant (W2) strains of P. falciparum. nih.govresearchgate.net Some of these compounds were found to be active against all stages of the parasite's life cycle and demonstrated efficacy in P. berghei-infected mouse models. nih.govresearchgate.net The proposed mechanisms for some benzothiazole hydrazones include iron chelation and inhibition of heme polymerization. nih.gov

Antileishmanial Activity: Leishmaniasis is another parasitic disease where new therapeutic options are urgently needed. Various benzothiazole derivatives have been synthesized and screened for in vitro antileishmanial activity against species such as Leishmania donovani and Leishmania major. nih.govresearchgate.netnih.gov In one study, a series of benzothiazole derivatives showed activity against Leishmania with IC50 values ranging from 18.32 to 81.89 µM. researchgate.net Furthermore, (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives revealed selective antileishmanial activity, primarily due to amastigote-specific toxicity. nih.gov N'N-diarylureas, which share a structural feature with the target compound, also potently inhibited the proliferation of Leishmania amazonensis. mdpi.com

Table 2: In Vitro Antileishmanial Activity of Selected Benzothiazole Derivatives

Data from a study on a series of synthesized benzothiazole derivatives. researchgate.net

Investigation of Cellular and Molecular Targets

Understanding the cellular and molecular targets of a compound is crucial for elucidating its mechanism of action. For the benzothiazole-urea class of compounds, several potential targets have been identified through non-clinical investigations.

As mentioned, the anti-inflammatory effects of some benzothiazoles are linked to the inhibition of the NF-κB signaling pathway and the downstream enzymes COX-2 and iNOS. nih.gov In the context of antidiabetic activity, 11β-HSD1 has been identified as a potential molecular target. nih.gov

Other research has pointed to enzyme inhibition as a key mechanism. For example, certain N-(1,3-benzothiazol-2-yl)-N'-phenyl urea derivatives have been shown to inhibit α-chymotrypsin. nih.gov In the area of oncology, the kinase Raf-1 has been investigated as a target for amide and urea derivatives of benzothiazole. researchgate.net For antitubercular applications, benzothiazole-urea hybrids are thought to act by inhibiting enzymes involved in the synthesis of biotin (B1667282) and decaprenylphosphoryl arabinose, which is essential for the mycobacterial cell wall. semanticscholar.org These findings highlight the ability of the benzothiazole-urea scaffold to interact with a diverse range of biological targets, paving the way for the development of targeted therapies.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of Naphthyl Moiety Modifications on Biological Activity

The naphthyl moiety in N-(1,3-benzothiazol-2-yl)-N'-(1-naphthyl)urea plays a critical role in the molecule's interaction with biological targets. Modifications to this part of the scaffold, such as altering the substitution pattern or replacing it with other aryl or alkyl groups, can significantly influence the compound's biological activity.

Research on related N,N'-diarylureas has demonstrated that the nature and position of substituents on the aryl ring are key determinants of activity. For instance, in a series of N,N'-diarylureas targeting tumor angiogenesis, the introduction of electron-withdrawing groups on the aryl ring was found to enhance kinase inhibitory activity. nih.gov Specifically, larger electron-absorbing groups in the para-position were beneficial for improving kinase inhibition. nih.gov While direct studies on the naphthyl group of the title compound are limited, these findings suggest that introducing electron-withdrawing substituents on the naphthyl ring could be a promising strategy to enhance its biological efficacy.

The steric bulk of the naphthyl group is also a significant factor. In a study of benzothiazole (B30560) derivatives, it was observed that bulky substituents could either enhance or diminish activity depending on the specific biological target. For some targets, a larger group like naphthyl may provide more extensive van der Waals interactions within a binding pocket, leading to increased potency. Conversely, if the binding site is sterically constrained, the bulky naphthyl group might hinder optimal binding.

The following table summarizes the general impact of aryl moiety modifications on the biological activity of benzothiazole urea (B33335) derivatives based on related studies.

| Modification on N'-Aryl Moiety | Observed Impact on Biological Activity | Potential Rationale |

|---|---|---|

| Introduction of Electron-Withdrawing Groups (e.g., -CF3, -NO2) | Generally increases activity (e.g., kinase inhibition, anticancer) | Enhances electronic interactions with the target protein. |

| Introduction of Electron-Donating Groups (e.g., -OCH3, -CH3) | Variable effects, can increase or decrease activity depending on the target. | Alters electron density and steric profile. |

| Positional Isomerism of Substituents | Significant impact on activity, with para-substitution often being optimal. | Affects the overall geometry and ability to fit into the binding pocket. |

| Replacement with smaller aryl or alkyl groups | Can lead to a decrease in potency if hydrophobic interactions are crucial. | Reduces the extent of van der Waals and hydrophobic interactions. |

Role of Substituents on the Benzothiazole Ring in Modulating Activity

Studies on various benzothiazole derivatives have consistently shown that the nature and position of substituents on this ring system are critical for activity. For example, in a series of anticonvulsant benzothiazole urea derivatives, it was found that compounds with more lipophilic substituents, such as methyl and chloro groups, on the benzothiazole ring were more active. mdpi.com This suggests that enhancing the lipophilicity of the benzothiazole moiety could improve the biological profile of this compound.

Furthermore, the introduction of specific functional groups can lead to targeted interactions with biological macromolecules. For instance, the presence of a nitro group at the 6-position of the benzothiazole ring has been explored, which can act as a hydrogen bond acceptor and potentially enhance binding affinity. smolecule.com Conversely, reduction of the nitro group to an amine provides a hydrogen bond donor and a site for further functionalization. smolecule.com

The table below outlines the influence of various substituents on the benzothiazole ring based on research on related compounds.

| Substituent on Benzothiazole Ring | Position | Observed Impact on Biological Activity | Potential Rationale |

|---|---|---|---|

| Electron-withdrawing (e.g., -Cl, -F, -NO2) | 6-position | Often enhances activity (e.g., anticonvulsant, anticancer). mdpi.com | Increases lipophilicity and can participate in specific interactions. |

| Electron-donating (e.g., -CH3, -OCH3) | 6-position | Can increase activity, likely through favorable steric and electronic effects. mdpi.com | Modulates electron density and provides additional hydrophobic contacts. |

| Bulky groups | Varies | May decrease activity if steric hindrance is an issue at the binding site. nih.gov | Can prevent optimal orientation for binding. |

| Hydrogen bond donors/acceptors | Varies | Can significantly enhance binding affinity through specific hydrogen bonding. | Forms directed interactions with amino acid residues in the target protein. |

Influence of Urea Bridge Configuration and Substitution on Biological Profiles

The urea bridge is a key structural element in this compound, providing a rigid and planar linker that correctly orients the benzothiazole and naphthyl moieties for interaction with their biological targets. The hydrogen bonding capabilities of the urea's N-H groups are crucial for binding to many proteins. nih.gov

Substitution on the urea bridge itself is less common in this class of compounds, as the N-H protons are often essential for activity. Replacing these protons with alkyl or other groups would eliminate their hydrogen-bonding capability and could introduce steric hindrance, likely leading to a significant loss of biological activity. The synergistic effect of the benzothiazole, urea, and an aryl moiety (in this case, naphthyl) has been shown to be beneficial for antitubercular activity, with the urea linker playing a crucial role in covalently linking the two aromatic systems. nih.gov

Correlation between Structural Features and Computational Predictions

Computational studies, including molecular docking and density functional theory (DFT) calculations, have become invaluable tools for understanding the SAR of benzothiazole derivatives and for predicting the biological activity of novel analogs.

Molecular docking studies on related benzothiazole urea compounds have helped to elucidate their binding modes with various protein targets. For instance, docking studies of benzothiazole-urea hybrids as anti-staphylococcal agents targeting autolysin (AtlA) revealed that the compounds bind through a combination of hydrogen bonds, pi-pi stacking, and hydrophobic interactions. ijprajournal.com Such studies can predict the binding affinity of this compound and its analogs to specific targets and guide the design of more potent inhibitors.

DFT calculations have been used to investigate the electronic properties of benzothiazole derivatives, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. mdpi.com These calculations can provide insights into the reactivity and stability of the compounds and help to explain the observed SAR. For example, a smaller HOMO-LUMO energy gap is often associated with higher chemical reactivity. mdpi.com

Development of Predictive Models for Analog Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational technique used to develop predictive models for the biological activity of a series of compounds based on their physicochemical properties. These models can be used to screen virtual libraries of compounds and prioritize the synthesis of the most promising candidates.

Several QSAR studies have been conducted on benzothiazole derivatives, highlighting the key molecular descriptors that correlate with their biological activities. nih.govresearchgate.netallsubjectjournal.com For example, a QSAR analysis of benzothiazole derivatives with H3-receptor affinity revealed that less bulky and less lipophilic structures with favorable electronic interactions were desirable for improved potency. nih.gov

While a specific QSAR model for this compound has not been reported, the development of such a model would be a valuable tool for the rational design of new analogs. By synthesizing a series of derivatives with systematic variations in the naphthyl and benzothiazole moieties and evaluating their biological activity, a robust QSAR model could be constructed. This model would likely incorporate descriptors related to lipophilicity (e.g., logP), electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). A 3D-QSAR model could further provide a comprehensive guide for structural modification and optimization. mdpi.com

Applications in Materials Science and Technology

Utilization as Dyes and Pigments

The constituent parts of the molecule, particularly the benzothiazole (B30560) and naphthalene (B1677914) rings, are well-known chromophores and fluorophores. This inherent characteristic makes the compound and its derivatives suitable for use as dyes and pigments. Research into structurally similar compounds, such as those coupling a benzothiazole moiety with a naphthol group, has demonstrated their efficacy as fluorescent azo dyes. researchgate.netresearchgate.net These studies provide a basis for understanding the potential chromatic and fluorescent properties of N-(1,3-benzothiazol-2-yl)-N'-(1-naphthyl)urea.

The combination of benzothiazole and naphthalene units is conducive to creating fluorescent compounds. Benzothiazole derivatives are frequently used as core structures in the development of fluorescent probes and dyes. researchgate.netnih.govnih.gov Studies on related fluorescent disperse dyes have shown that the benzothiazole residue leads to better performance characteristics compared to simpler analogs. researchgate.net The fluorescence in these systems often arises from processes such as Excited-State Intramolecular Proton Transfer (ESIPT), which can result in a large Stokes shift—the difference between the absorption and emission maxima. nih.govnih.gov This property is highly desirable for fluorescent dyes and optical brighteners as it minimizes self-absorption and enhances emission clarity. The performance of such dyes can be influenced by environmental factors like solvent polarity and pH. researchgate.netresearchgate.net

Application as Chemosensors for Metal Ions and Anions

The benzothiazole-urea framework is an excellent platform for designing chemosensors due to the presence of multiple nitrogen, sulfur, and oxygen atoms that can act as binding sites for ions. nih.gov This has led to the development of numerous benzothiazole-based sensors for a variety of environmentally and biologically important ions. nih.govresearchgate.netnih.gov

The primary sensing mechanism for benzothiazole-urea type sensors involves the coordination of the target ion with the heteroatoms of the molecule. This interaction perturbs the electronic structure of the sensor, leading to a detectable optical signal.

Common mechanisms include:

Chelation: Metal ions can bind to multiple sites on the sensor molecule, such as the nitrogen and sulfur atoms of the benzothiazole ring and the oxygen of the urea (B33335) group, forming a stable chelate complex. nih.gov

Intramolecular Charge Transfer (ICT): In some sensor designs, the benzothiazole moiety acts as an electron donor and another part of the molecule acts as an acceptor. The binding of an anion can disrupt this ICT pathway, causing a significant shift in the absorption or emission spectrum. nih.gov

Fluorescence Turn-On/Turn-Off: The binding of an ion can either enhance the fluorescence of the sensor (turn-on) or quench it (turn-off). nih.gov For example, a benzothiazole-based sensor exhibited a turn-on fluorescence response for Zn²⁺ ions, while its fluorescence was turned off by Cu²⁺ and Ni²⁺ ions. nih.gov

Ratiometric Sensing: Advanced sensors show a shift in the fluorescence wavelength upon ion binding, allowing for detection based on the ratio of fluorescence intensities at two different wavelengths. This method is often more reliable as it is less susceptible to fluctuations in sensor concentration or excitation intensity. nih.gov

Selectivity is a crucial feature of a chemosensor. Researchers have successfully designed benzothiazole-based sensors that are highly selective for specific ions, such as Zn²⁺, Fe³⁺, or CN⁻, even in the presence of other potentially interfering ions. researchgate.netnih.govnih.gov